

# Application Notes and Protocols for the Structural Elucidation of Latifolin

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## Compound of Interest

Compound Name: *Latifolin*

Cat. No.: *B1203211*

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## Introduction

**Latifolin**, a neoflavonoid isolated from plants of the *Dalbergia* genus, has garnered significant interest due to its diverse pharmacological activities. Accurate structural elucidation is the cornerstone of understanding its bioactivity and facilitating drug development efforts. This document provides detailed application notes and experimental protocols for the key analytical techniques employed in determining the chemical structure of **Latifolin**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of organic molecules like **Latifolin**. 1D ( $^1\text{H}$  and  $^{13}\text{C}$ ) and 2D (COSY, HSQC, HMBC) NMR experiments provide detailed information about the carbon-hydrogen framework and the connectivity of atoms.

## Data Presentation

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Latifolin** (in  $\text{CD}_3\text{OD}$ )

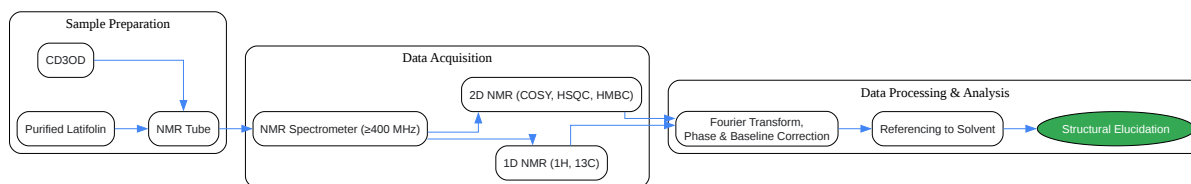
Position	<sup>13</sup> C Chemical Shift (δc)	<sup>1</sup> H Chemical Shift (δH, mult., J in Hz)
2	152.1	-
3	99.87	6.55 (s)
4	147.6	-
5	140.9	-
6	117.52	6.60 (s)
1'	130.9	-
2'	156.0	-
3'	115.99	6.72-6.98 (m)
4'	130.4	6.72-6.98 (m)
5'	120.11	6.72-6.98 (m)
6'	128.1	6.72-6.98 (m)
C-Hα	41.44	4.70-5.36 (m)
C-Hβ	141.8	6.16 (m, 17.0, 10.0, 6.0)
=CH <sub>2</sub>	115.28	4.70-5.36 (m, 17.0, 10.0, 1.6)
2-OCH <sub>3</sub>	56.73	3.69 (s)
4-OCH <sub>3</sub>	57.46	3.83 (s)

Data sourced from a study on the anti-inflammatory and anti-oxidative effects of **Latifolin**.

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of purified **Latifolin** in 0.5 mL of deuterated methanol (CD<sub>3</sub>OD). Transfer the solution to a 5 mm NMR tube.
- Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

- $^1\text{H}$  NMR Acquisition:
  - Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
  - Number of Scans: 16-64, depending on sample concentration.
  - Relaxation Delay: 1-2 seconds.
  - Spectral Width: 0-12 ppm.
  - Temperature: 298 K.
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Program: Standard proton-decoupled  $^{13}\text{C}$  experiment (e.g., 'zgpg30').
  - Number of Scans: 1024-4096, due to the low natural abundance of  $^{13}\text{C}$ .
  - Relaxation Delay: 2 seconds.
  - Spectral Width: 0-200 ppm.
  - Temperature: 298 K.
- 2D NMR Acquisition (COSY, HSQC, HMBC):
  - Utilize standard pulse programs available on the spectrometer software.
  - Optimize acquisition and processing parameters according to the manufacturer's guidelines and the specific requirements of the experiment.
- Data Processing:
  - Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs using the spectrometer software (e.g., TopSpin, Mnova).
  - Reference the spectra to the residual solvent peak of  $\text{CD}_3\text{OD}$  ( $\delta\text{H} = 3.31$  ppm,  $\delta\text{C} = 49.0$  ppm).



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Caption: Workflow for NMR-based structural elucidation of **Latifolin**.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental composition of a molecule, which are critical for confirming the molecular formula. Fragmentation patterns observed in tandem MS (MS/MS) experiments offer valuable clues about the substructures present in the molecule.

## Data Presentation

Table 2: Predicted Collision Cross Section (CCS) Data for **Latifolin** Adducts

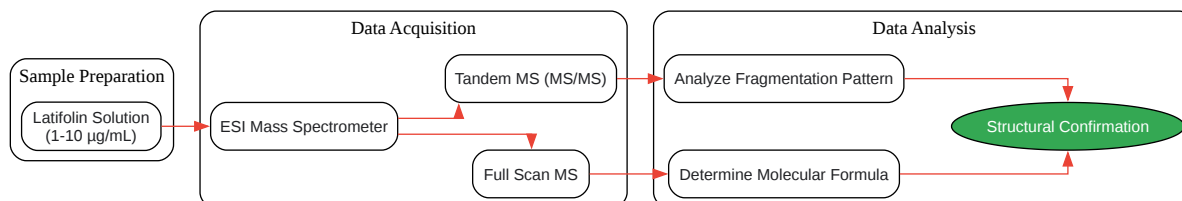
Adduct	m/z	Predicted CCS (Å <sup>2</sup> )
[M+H] <sup>+</sup>	287.12778	165.0
[M+Na] <sup>+</sup>	309.10972	172.8
[M-H] <sup>-</sup>	285.11322	169.7
[M+NH <sub>4</sub> ] <sup>+</sup>	304.15432	179.7

Data obtained from PubChem.

## Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

- Sample Preparation: Prepare a dilute solution of **Latifolin** (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.
- MS Acquisition (Full Scan):
  - Ionization Mode: Positive and negative ion modes should be tested to determine the optimal mode for **Latifolin**. Flavonoids often show good ionization in negative mode.
  - Mass Range: Scan a mass range appropriate for the expected molecular weight of **Latifolin** (e.g., m/z 100-1000).
  - Source Parameters: Optimize capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate to achieve a stable and intense signal for the molecular ion.
- MS/MS Acquisition (Fragmentation Analysis):
  - Select the molecular ion of **Latifolin** ( $[M-H]^-$  or  $[M+H]^+$ ) as the precursor ion.
  - Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
  - Acquire the product ion spectrum to observe the fragmentation pattern.
- Data Analysis:
  - Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

- Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can be used to deduce the structure of different parts of the molecule.



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Caption: Workflow for MS-based structural analysis of **Latifolin**.

## Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic rings and conjugated systems in **Latifolin**.

## Expected Spectral Data

For neoflavonoids like **Latifolin**, two major absorption bands are typically observed. Band I, in the range of 300-380 nm, is associated with the cinnamoyl system (B-ring and the three-carbon bridge). Band II, in the range of 240-280 nm, corresponds to the benzoyl system (A-ring). The exact positions of these maxima can be influenced by the substitution pattern on the aromatic rings. Extracts of *Dalbergia odorifera*, the plant source of **Latifolin**, have been reported to show significant UV absorption.

## Experimental Protocol: UV-Vis Spectroscopy

- Sample Preparation:** Prepare a dilute solution of **Latifolin** in a UV-transparent solvent (e.g., methanol, ethanol) with a concentration that gives an absorbance reading between 0.2 and 0.8.

- Instrument: A double-beam UV-Vis spectrophotometer.
- Measurement:
  - Use a quartz cuvette with a 1 cm path length.
  - Record the spectrum over a wavelength range of 200-600 nm.
  - Use the pure solvent as a blank.
- Data Analysis:
  - Identify the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).
  - The positions of the  $\lambda_{\text{max}}$  values can be compared with literature data for known neoflavonoids to provide preliminary structural information.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

### Expected Spectral Data

The IR spectrum of **Latifolin** is expected to show characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band in the region of 3200-3600  $\text{cm}^{-1}$  due to the phenolic hydroxyl group.
- C-H stretching (aromatic): Peaks just above 3000  $\text{cm}^{-1}$ .
- C-H stretching (aliphatic): Peaks just below 3000  $\text{cm}^{-1}$ .
- C=C stretching (aromatic): Several sharp bands in the region of 1450-1600  $\text{cm}^{-1}$ .
- C-O stretching (aryl ether): Strong bands in the region of 1000-1300  $\text{cm}^{-1}$ .
- C-O stretching (phenol): A band in the region of 1200-1300  $\text{cm}^{-1}$ .

## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation:
  - KBr Pellet: Mix a small amount of dry **Latifolin** powder (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
  - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.
- Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
- Measurement:
  - Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
  - Place the sample in the spectrometer and record the sample spectrum.
  - The spectrum is typically recorded in the range of 4000-400  $\text{cm}^{-1}$ .
- Data Analysis:
  - Identify the characteristic absorption bands and assign them to the corresponding functional groups.
  - This information helps to confirm the presence of key structural features in the molecule.

## X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule. However, it requires the growth of high-quality single crystals, which can be a challenging and time-consuming process.

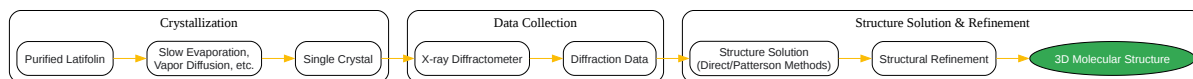
## Current Status for Latifolin



As of the latest search of the Cambridge Crystallographic Data Centre (CCDC), a public crystal structure for **Latifolin** is not available. This indicates an opportunity for further research to obtain single crystals of **Latifolin** and determine its precise 3D structure.

## General Protocol: Single-Crystal X-ray Diffraction

- Crystallization:
  - Dissolve purified **Latifolin** in a suitable solvent or a mixture of solvents.
  - Employ various crystallization techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution to grow single crystals of suitable size and quality.
- Data Collection:
  - Mount a suitable single crystal on a goniometer head.
  - Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo K $\alpha$  or Cu K $\alpha$ ) and a detector.
- Structure Solution and Refinement:
  - Process the diffraction data to obtain a set of structure factors.
  - Solve the crystal structure using direct methods or Patterson methods.
  - Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.
- Data Deposition:
  - Deposit the final crystallographic data in a public database such as the Cambridge Crystallographic Data Centre (CCDC).



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Caption: General workflow for single-crystal X-ray crystallography.

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